

# Physical and chemical properties of 4-Chloroquinolin-5-amine

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## Compound of Interest

Compound Name: 4-Chloroquinolin-5-amine

Cat. No.: B7980185

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## An In-depth Technical Guide to 4-Chloroquinolin-5-amine

This guide provides a comprehensive technical overview of **4-Chloroquinolin-5-amine**, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is less documented than its counterparts like the antimalarial precursor 4-amino-7-chloroquinoline, its unique substitution pattern offers a distinct electronic and steric profile. This document synthesizes theoretical knowledge with practical insights derived from the broader class of aminoquinolines to provide a predictive and application-oriented understanding of its core properties.

## Structural and Physicochemical Profile

**4-Chloroquinolin-5-amine** (CAS No. 651310-21-3) is a heterocyclic aromatic compound built upon a quinoline scaffold. The placement of a halogen at the 4-position and an amine at the 5-position creates a molecule with distinct reactive centers, influencing its biological activity and utility as a synthetic intermediate.<sup>[1]</sup>

The quinoline ring system itself is a critical pharmacophore found in numerous therapeutic agents, notably antimalarials like chloroquine.<sup>[2]</sup> The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar), a cornerstone of its reactivity and synthetic versatility.<sup>[3]</sup> Simultaneously, the amino group at C-5 is a key site for derivatization and a powerful modulator of the electronic properties of the carbocyclic ring.

Below is a summary of its core identifiers and computed physicochemical properties.

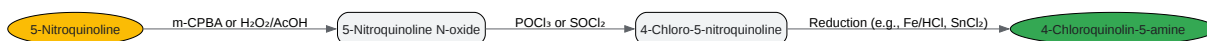
Property	Value	Source
CAS Number	651310-21-3	ChemScene[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub>	ChemScene[1]
Molecular Weight	178.62 g/mol	ChemScene[1]
Appearance	Purple solid (Predicted)	Chem-Impex (Isomer)[4]
pKa (Predicted)	7.93 ± 0.50	ChemicalBook (Isomer)[5]
LogP (Predicted)	2.47	ChemScene[1]
Topological Polar Surface Area	38.91 Å <sup>2</sup>	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Storage Conditions	4°C, protect from light	ChemScene[1]

## Synthesis Strategies: A Mechanistic Approach

While a specific, optimized synthesis for **4-Chloroquinolin-5-amine** is not widely published, its construction can be logically deduced from established quinoline synthesis methodologies. A plausible and efficient route would involve the strategic introduction of the nitro group, which serves as a precursor to the amine, followed by chlorination.

A logical precursor for this synthesis is 5-nitroquinoline. The critical step is the selective chlorination at the 4-position. This is typically achieved by first generating the N-oxide, which activates the C4 position for subsequent reactions.

## Proposed Synthetic Workflow



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Caption: Proposed synthetic pathway for **4-Chloroquinolin-5-amine**.

## Experimental Protocol (Predictive)

- Step 1: N-Oxidation of 5-Nitroquinoline
  - Dissolve 5-nitroquinoline in a suitable solvent such as glacial acetic acid.
  - Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 60-70°C.
  - Heat the mixture for several hours until TLC analysis indicates the consumption of the starting material.
  - Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 5-nitroquinoline N-oxide. Filter and dry the product.
- Step 2: Chlorination of 5-Nitroquinoline N-oxide
  - Causality: The N-oxide functionality activates the C4 position for nucleophilic attack. Reagents like phosphorus oxychloride ( $\text{POCl}_3$ ) not only act as a chlorinating agent but also deoxygenate the N-oxide.
  - Carefully add the 5-nitroquinoline N-oxide to an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) with cooling.
  - Gently reflux the mixture for 1-2 hours. The reaction should be monitored by TLC.
  - After completion, cool the mixture and pour it cautiously onto crushed ice to decompose the excess  $\text{POCl}_3$ .
  - Neutralize with a base (e.g., ammonia solution or sodium hydroxide) to precipitate 4-chloro-5-nitroquinoline.<sup>[6]</sup> Filter, wash with water, and dry.
- Step 3: Reduction of the Nitro Group
  - Causality: The nitro group is readily reduced to an amine using standard methods. A common and effective method is reduction with a metal in acidic media, such as iron

powder in acetic acid or tin(II) chloride in hydrochloric acid.

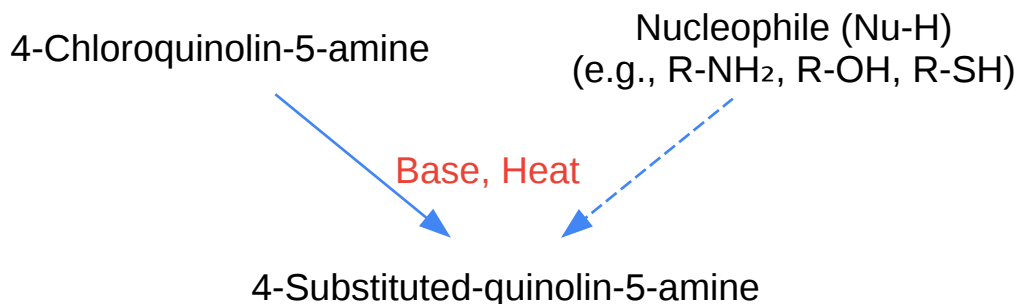
- Suspend 4-chloro-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.
- Add tin(II) chloride dihydrate portion-wise while stirring.
- Heat the mixture at reflux until the reaction is complete (monitored by TLC).
- Cool the solution, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude **4-Chloroquinolin-5-amine**.<sup>[7]</sup>
- Purify the product via column chromatography or recrystallization.

## Core Chemical Reactivity

The reactivity of **4-Chloroquinolin-5-amine** is dominated by two key features: the electrophilic C4 carbon and the nucleophilic amino group.

### Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C4

The chlorine atom at the 4-position is highly activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for introducing a wide variety of functional groups.<sup>[3]</sup> This reaction is the foundation for synthesizing many biologically active 4-aminoquinoline derivatives.<sup>[7]</sup>



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Caption: General scheme for S<sub>N</sub>Ar reactions at the C4 position.

### Self-Validating Protocol: Synthesis of a 4-Alkylamino-quinolin-5-amine Derivative

This protocol demonstrates the key S<sub>N</sub>Ar reactivity. The progress of the reaction can be easily monitored and validated.

- **Reaction Setup:** In a sealed reaction vessel, combine **4-Chloroquinolin-5-amine** (1 equivalent) with an excess of the desired primary or secondary amine (e.g., butylamine, 3-5 equivalents).<sup>[7]</sup> The excess amine often serves as both the nucleophile and the solvent.
- **Thermal Conditions:** Heat the mixture to 120-130°C for 6-8 hours.<sup>[7]</sup> The high temperature is necessary to overcome the activation energy for the substitution.
- **Work-up and Validation:**
  - Cool the reaction mixture to room temperature.
  - Dilute with dichloromethane and wash sequentially with 5% aqueous NaHCO<sub>3</sub> solution, water, and brine. This removes the excess amine and any hydrochloride salts formed.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - **Validation:** The crude product can be analyzed by TLC against the starting material to confirm conversion. Further confirmation is achieved through mass spectrometry, which will show a molecular ion peak corresponding to the mass of the product (M+H)<sup>+</sup>. <sup>1</sup>H NMR will show characteristic signals for the newly introduced alkyl group.
- **Purification:** Purify the residue by column chromatography on silica gel.

## Reactions of the 5-Amino Group

The amino group at the 5-position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization. These reactions provide a secondary avenue for structural modification and the development of hybrid molecules. For instance, reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds with diverse biological activities.<sup>[8]</sup>

## Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **4-Chloroquinolin-5-amine** are not readily available. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Technique	Predicted Observations
<sup>1</sup> H NMR	- Aromatic Protons: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm). The proton at C2 will likely be a doublet coupled to the proton at C3. The protons on the benzo-ring (C6, C7, C8) will show characteristic coupling patterns. - Amine Protons: A broad singlet for the -NH <sub>2</sub> protons, the chemical shift of which will be solvent-dependent.
<sup>13</sup> C NMR	- Expect 9 distinct signals for the quinoline carbons. - The carbon bearing the chlorine (C4) will be shifted downfield. - The carbon bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of nitrogen.
FT-IR (cm <sup>-1</sup> )	- N-H Stretch: A characteristic pair of sharp peaks around 3300-3500 cm <sup>-1</sup> for the primary amine. - C=C and C=N Stretch: Multiple sharp peaks in the 1500-1650 cm <sup>-1</sup> region, typical for the aromatic quinoline core. - C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm <sup>-1</sup> .
Mass Spec (EI)	- Molecular Ion (M <sup>+</sup> ): A prominent peak at m/z 178. - Isotope Peak (M+2) <sup>+</sup> : A significant peak at m/z 180, approximately one-third the intensity of the M <sup>+</sup> peak, which is characteristic of a monochlorinated compound.

## Applications in Research and Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent antimalarial activity.<sup>[2][7]</sup> While chloroquine (a 4-amino-7-chloroquinoline) remains a benchmark, its efficacy has been compromised by widespread resistance. This necessitates the development of novel analogs.

**4-Chloroquinolin-5-amine** serves as a valuable starting material for creating new libraries of quinoline derivatives. The unique 5-amino substitution, compared to the more common 7-chloro substitution, could lead to compounds with:

- **Novel Structure-Activity Relationships (SAR):** Altering the substitution pattern can change the molecule's interaction with biological targets, potentially overcoming existing resistance mechanisms.<sup>[2]</sup>
- **Modified Pharmacokinetic Properties:** The position of substituents influences properties like solubility, metabolism, and bioavailability (ADME).<sup>[9]</sup>
- **Expanded Therapeutic Targets:** Beyond malaria, quinoline derivatives have shown promise as anticancer, antibacterial, and antiviral agents.<sup>[7][9][10]</sup> The ability to derivatize both the C4 and C5 positions allows for the creation of hybrid molecules targeting multiple pathways.

## Safety and Handling

As a laboratory chemical, **4-Chloroquinolin-5-amine** should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from related compounds like 4-chloroquinoline and various chloroanilines.

- **Hazard Classification (Predicted):** Harmful if swallowed, causes skin irritation, and causes serious eye irritation.<sup>[11][12][13]</sup> May cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.<sup>[14]</sup>
- **Handling:** Avoid all personal contact, including inhalation of dust.<sup>[11]</sup> Prevent dust formation during handling.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect from light.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult a comprehensive and current Safety Data Sheet (SDS) for a similar compound before handling.

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